REACTION_CXSMILES
|
[CH:1]([N-]C(C)C)(C)C.[Li+].C1CCCCC1.[S:15]1[CH:19]=[CH:18][C:17]([C:20]([OH:22])=[O:21])=[CH:16]1.CI.Cl>C1COCC1>[CH3:1][C:16]1[S:15][CH:19]=[CH:18][C:17]=1[C:20]([OH:22])=[O:21] |f:0.1.2|
|
Name
|
lithium diisopropylamide cyclohexane
|
Quantity
|
600 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)[N-]C(C)C.[Li+].C1CCCCC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
S1C=C(C=C1)C(=O)O
|
Name
|
|
Quantity
|
60 g
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-70 °C
|
Type
|
CUSTOM
|
Details
|
under vigorous stirring at −70° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
After the reaction mixture was stirred, as it
|
Type
|
CUSTOM
|
Details
|
After the dry ice/acetone bath was removed
|
Type
|
CUSTOM
|
Details
|
the mixture was reacted overnight
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
The resulting reaction solution
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic layer was washed with water and brine
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1SC=CC1C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 54 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |